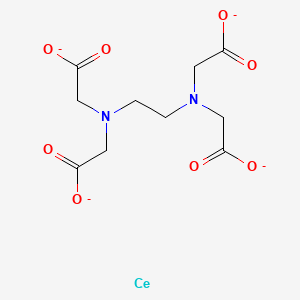

Cerium edetate

Description

Overview of Lanthanide-Aminopolycarboxylate Complexation

The complexation of lanthanides with aminopolycarboxylate ligands like EDTA has been a significant area of research for decades. acs.org These ligands are highly effective at binding trivalent f-block metal ions, forming very stable complexes. researchgate.net The stability of these complexes is attributed to the affinity of trivalent rare earth elements for both nitrogen and oxygen donor atoms, which are abundant in aminopolycarboxylate structures, and the powerful chelating ability of these ligands. idu.ac.id

The interaction between lanthanide ions and aminopolycarboxylate ligands is influenced by several factors, including the number and size of the chelate rings formed, and the hydration of the complex. acs.org The coordination numbers for these complexes are typically high, often eight for heavier lanthanides and nine for lighter ones, with the ligand's carboxylate groups and nitrogen atoms directly bonding to the metal ion. idu.ac.id This complexation behavior has been instrumental in the development of separation techniques for lanthanide elements. For instance, ion-exchange chromatography using EDTA was a pivotal method perfected in the 1950s for separating lanthanides, relying on the steady increase in the stability constant of the lanthanide-EDTA complexes with increasing atomic number. acs.orgwikipedia.org

Significance of Cerium in Coordination Chemistry Research

Cerium holds a unique position among the lanthanides due to its ability to exist in two stable oxidation states: +3 and +4. wikipedia.org This dual valency is a dominant feature of its chemistry and a primary reason for its extensive investigation in coordination chemistry. wikipedia.orgresearchgate.net Cerium is the only lanthanide with significant aqueous and coordination chemistry in the +4 oxidation state. wikipedia.org The high oxidizing power of the Ce(IV)/Ce(III) couple has led to widespread applications of cerium compounds in organic synthesis and catalysis. researchgate.netmdpi.com

The coordination chemistry of both Ce(III) and Ce(IV) has been extensively studied, with a vast number of complexes formed with various ligands. researchgate.net The large size of the Ce⁴⁺ ion allows for high coordination numbers; for example, in ceric ammonium (B1175870) nitrate (B79036), the complex is 12-coordinate. wikipedia.org The stability of Ce(IV) is enhanced by basic conditions and coordination with anionic oxygen-bearing ligands. mdpi.com This ability to form stable complexes with chelating oxygen, nitrogen, and carbon donor ligands makes cerium a versatile element in coordination chemistry research. researchgate.net

Historical Context of Cerium Edetate Investigations

Investigations into this compound complexes are part of a long history of research into lanthanide-aminopolycarboxylate systems that began in the mid-20th century. acs.org Early work in the 1940s by Gerold Schwarzenbach on EDTA laid the foundation for understanding its strong complex-forming abilities with various metal ions. wikipedia.org The subsequent application of EDTA in the 1950s for the ion-exchange separation of lanthanides marked a significant milestone, enabling the production of high-purity lanthanides in larger quantities for the first time. acs.org

Over the years, numerous studies have focused on the exchange reactions between aminopolycarboxylate complexes of trivalent lanthanide ions, including cerium, and free metal ions. tandfonline.com More recent research has employed advanced techniques to probe the structure and properties of these complexes. For example, a combination of density functional theory (DFT) and extended X-ray absorption fine structure (EXAFS) has been used to determine the aqueous-phase structure of lanthanide-EDTA complexes, including this compound. acs.org These studies have confirmed that the Ce(III)-EDTA complex has a 9-coordinate structure in aqueous solution, with the EDTA ligand providing six coordinating atoms and three water molecules completing the coordination sphere. acs.org The development of a Ce(IV)/EDTA complex as a catalyst for DNA hydrolysis further highlights the ongoing evolution of research in this area. researchgate.net

Research Findings on this compound and Related Complexes

Interactive Data Table: Thermodynamic and Structural Data of this compound and Related Lanthanide Complexes

| Complex | Method | Log β | ΔH (kJ/mol) | ΔS (J/mol·K) | Coordination Number | Average First-Shell Distance (Å) |

| Ce(EDTA)⁻ | DFT/EXAFS | - | - | - | 9 | 2.57-2.62 |

| Eu(EDTA)⁻ | ITC, TRLFS | 17.0 ± 0.1 | 39.2 ± 1.1 | 161 ± 4 | - | - |

| Cm(EDTA)⁻ | TRLFS | 17.50 ± 0.03 | - | - | - | - |

| La(EDTA)⁻ | DFT/EXAFS | - | - | - | 9 | 2.62-2.65 |

| Pr(EDTA)⁻ | DFT/EXAFS | - | - | - | 9 | - |

| Nd(EDTA)⁻ | DFT/EXAFS | - | - | - | 9 | 2.56-2.57 |

| Data sourced from various studies. acs.orgmdpi.com Log β represents the formation constant, ΔH is the enthalpy of formation, and ΔS is the entropy of formation. |

Interactive Data Table: Sorption Characteristics of EDTA Cerate Ions

| Anionite Form | Limiting Sorption (mol/kg) | Equilibrium Constant (K) | Gibbs Free Energy (ΔG⁰₂₉₈) (kJ/mol) |

| Nitrate | - | 9.0 ± 0.5 | -5.54 ± 0.27 |

| Chloride | - | - | - |

| Sulfate | Lower than nitrate/chloride | - | - |

| Data from sorption studies of EDTA cerate ions on anion-exchange resins. spmi.rucyberleninka.ruresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15158-67-5 |

|---|---|

Molecular Formula |

C10H12CeN2O8-4 |

Molecular Weight |

428.33 g/mol |

IUPAC Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cerium |

InChI |

InChI=1S/C10H16N2O8.Ce/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/p-4 |

InChI Key |

MPGGSFTUPUKCBS-UHFFFAOYSA-J |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ce] |

Origin of Product |

United States |

Synthesis Methodologies of Cerium Edetate Complexes

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a prominent method for producing cerium-EDTA complexes. rsc.orgrsc.org This technique involves the reaction of cerium(III) salts with ethylenediaminetetraacetic acid (EDTA) in an aqueous solution under elevated temperature and pressure. For instance, a fluorescent Ce-EDTA probe was synthesized by reacting stoichiometric amounts of a cerium(III) salt and EDTA in a hydrothermal process. rsc.orgrsc.org This method yields polygonal microplates of the Ce-EDTA complex, where the cerium ion is coordinated to a hexadentate EDTA ligand and three water molecules. rsc.orgrsc.org The resulting complex can exhibit both monoclinic and triclinic crystal phases. rsc.org

Another application of hydrothermal synthesis involves the preparation of cerium oxide (CeO₂) nanoparticles. nih.gov This approach is favored for its ability to produce nanoparticles of defined sizes without the need for organic solvents or surfactants that could interfere with subsequent applications. nih.gov Similarly, an EDTA-assisted hydrothermal route has been developed for the synthesis of cerium orthovanadate (CeVO₄) microcrystals. capes.gov.br

Complexation Methods

Complexation reactions are fundamental to the formation of cerium edetate. These methods often involve the direct reaction of a cerium salt with EDTA, sometimes in combination with other chelating agents to achieve desired material properties.

EDTA-Citrate Combined Complexation

A modified complexation method combines EDTA with citric acid to synthesize various metal oxide nanoparticles. scielo.brscielo.bracadpubl.euscielo.br In this approach, EDTA is first dissolved in ammonium (B1175870) hydroxide. scielo.brscielo.bracadpubl.eu Subsequently, sources of cerium and other metal cations are added, followed by the addition of citric acid at an elevated temperature. scielo.brscielo.bracadpubl.eu The pH is typically adjusted to a specific value, such as 9, to facilitate the formation of an organometallic gel which is then calcined to produce the final nanoparticle powder. scielo.brscielo.bracadpubl.euresearchgate.net This method, a variation of the Pechini-type reaction, is a versatile polymerizable complex method for synthesizing a wide range of oxide materials. scielo.br For instance, cerium molybdate (B1676688) nanoparticles have been successfully synthesized using this technique. scielo.brscielo.bracadpubl.euresearchgate.net

Stoichiometric Ratio Approaches

The stoichiometry of the reactants is a critical parameter in the synthesis of cerium-EDTA complexes. rsc.orgrsc.org In hydrothermal synthesis, stoichiometric ratios of cerium(III) salts and EDTA are used to ensure the complete formation of the complex. rsc.orgrsc.org Similarly, in the preparation of catalysts, a 1:1 molar ratio of EDTA and cerium(III) nitrate (B79036) is dissolved in water and stirred for an extended period to form the cerium complex before the addition of the support material. scirp.org The precise control of the reactant ratios is essential for obtaining the desired product with high purity and specific properties. rsc.orgrsc.orgscirp.org In some nanomaterial synthesis, the ratio of EDTA to the cerium precursor is systematically varied to optimize the properties of the final product. rsc.org

Advanced Synthetic Strategies for this compound Nanomaterials

The synthesis of cerium-based nanomaterials often employs advanced strategies to control size, shape, and functionality. One such method is the solution combustion synthesis, where EDTA can act as a fuel. nih.govmocedes.org In this process, an oxidizer like ceric ammonium nitrate is mixed with EDTA, and the resulting solution is heated to induce a self-sustaining combustion reaction, yielding porous CeO₂ nanoparticles. nih.govmocedes.org

Another advanced approach involves using an EDTA-assisted route to selectively prepare CeO₂ nanoparticles and sub-microrods. researchgate.net By carefully controlling the reaction process, different morphologies can be achieved. For example, an incomplete reaction between NaClO₃ and the Ce-EDTA complex can lead to the formation of sub-microrods, while a complete reaction yields uniform nanoparticles. researchgate.net The presence of EDTA is crucial in this method for obtaining these specific shapes. researchgate.net

Reaction Conditions and Optimization

The optimization of reaction conditions is paramount for the successful synthesis of this compound complexes with desired characteristics. Key parameters that are often fine-tuned include the ratio of reactants, reaction temperature, and reaction time. rsc.org For instance, in the synthesis of cerium-doped carbon dots, the ratio of EDTA to cerium nitrate, the reaction temperature, and the reaction duration were all optimized to achieve the highest catalytic performance. rsc.org

The following table summarizes the optimized conditions for a specific synthesis of cerium-doped carbon dots with phosphatase-like activity:

| Parameter | Optimal Value |

| Ratio of EDTA to Cerium Nitrate | 0.5 |

| Reaction Temperature | 200 °C |

| Reaction Time | 6 h |

This data is based on a specific study and may vary for other synthesis methods. rsc.org

Influence of pH and Acidity on Formation

The pH of the reaction medium is a critical factor that significantly influences the formation, stability, and properties of this compound complexes and related materials. scielo.bracadpubl.eunih.govub.eduresearchgate.net

In the EDTA-citrate combined complexation method, the pH is deliberately adjusted to a basic value, typically around 9, to induce the formation of the organometallic gel precursor. scielo.brscielo.bracadpubl.euresearchgate.net This basic environment is crucial for the subsequent formation of the desired nanoparticles upon calcination. scielo.brscielo.bracadpubl.euresearchgate.net

For the hydrolysis of DNA by a Ce(IV)/EDTA complex, the reaction is carried out at a neutral pH of 7.0. nih.gov The catalytic activity of the complex is highly dependent on the pH, and maintaining a neutral environment is essential for the specific cleavage of the DNA substrate. nih.gov

The synthesis of CeO₂ nanoparticles is also highly sensitive to pH. Studies have shown that acidic conditions (e.g., pH 6) can lead to the formation of amorphous cerium oxide, while basic conditions (e.g., pH 9) favor the formation of more crystalline structures. researchgate.net The pH can also affect the particle morphology. researchgate.net In some cases, a pH greater than 2 has been found to be detrimental to the resolution of the Ce(IV)/Ce(III) redox couple, highlighting the importance of pH control in electrochemical applications. unlv.edu The addition of acids or bases is a common strategy to control the pH and, consequently, the supersaturation of the solution, which is a key factor in precipitation methods for nanoparticle synthesis. tesisenred.net

Temperature Effects on Complex Formation

The formation of this compound complexes is significantly influenced by temperature, which affects both the thermodynamic stability and the kinetics of the complexation and associated redox reactions. The impact of temperature varies depending on the oxidation state of the cerium ion, with distinct effects observed for Ce(III) and Ce(IV) complexes with ethylenediaminetetraacetic acid (EDTA).

Thermodynamic Insights into Cerium(III)-Edetate Formation

The stability of the Cerium(III)-EDTA complex is subject to temperature variations, a phenomenon that has been explored through thermodynamic studies. The association of lanthanide ions, including cerium, with EDTA is largely driven by a substantial positive increase in entropy upon complex formation. cdnsciencepub.com This entropy-driven stability is a key characteristic of these complexes.

Research focusing on the thermodynamics of lanthanide-EDTA complexation has provided data on the enthalpy (ΔH) and entropy (ΔS) of association. For instance, the stability constant (log K) for the Ce(III)-EDTA complex can be adjusted for different temperatures using the determined enthalpy of formation. cdnsciencepub.com One study normalized the free energy of formation for lanthanide-EDTA systems by adjusting the value for the neodymium complex from 20°C to 25°C using its experimentally determined enthalpy of formation. cdnsciencepub.com

Calorimetric measurements have been employed to determine the thermodynamic parameters for the formation of lanthanide-EDTA complexes. For the analogous Europium(III)-EDTA complex, the following thermodynamic data were obtained at 25°C, providing insight into the energetics of complex formation. nih.gov

| Complex | log β | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | ΔG²⁹⁸ (kJ mol⁻¹) |

|---|---|---|---|---|

| Eu(EDTA)⁻ | 17.0 ± 0.1 | 39.2 ± 1.1 | 161 ± 4 | -9.1 |

These values for the Eu(III) complex highlight the endothermic nature of the enthalpy change and the significant positive entropy change that drives the complexation. nih.gov Studies on the complexation of Am(III), Cm(III), and Eu(III) with EDTA at high ionic strength (6.60 mol kg⁻¹) and temperatures ranging from 0 to 60°C showed that the stability constants of the M(EDTA)⁻ complexes increased with rising temperature. researchgate.net This observation points to endothermic enthalpy and positive entropy changes, which are attributed to the substantial dehydration of the trivalent metal ions during complex formation. researchgate.net

Kinetic and Redox Effects in Cerium(IV)-Edetate Systems

The interaction between Ce(IV) and EDTA is more complex due to the occurrence of redox reactions, which are highly sensitive to temperature. The reaction proceeds in stages, with an initial rapid reduction of Ce(IV) by EDTA at room temperature, followed by further, slower reduction. mst.edu

Kinetic studies of the reaction between Ce(IV) and EDTA in an aqueous sulfuric acid medium have been conducted over a temperature range of 11.7°C to 40°C. mst.edu These studies reveal that an increase in temperature accelerates the rate of Ce(IV) consumption by EDTA. mst.edu At room temperature, approximately four equivalents of Ce(IV) are reduced almost instantaneously per mole of EDTA. mst.edu With increased reaction time and temperature, up to 14 equivalents of Ce(IV) can be consumed per mole of EDTA, leading to the formation of carbon dioxide, formaldehyde, and other oxidation products. mst.edu

The decomposition of the Ce(IV)-EDTA complex is also influenced by temperature. In one study, the decomposition of a Ce(IV) complex was observed to be significantly faster at higher temperatures. For example, a quantitative reduction to Ce(III) occurred in less than 2 hours at 343 K (70°C) when exposed to light and heat, while the reaction was much slower at 303 K (30°C) in the dark, taking over 24 hours. acs.org The activation energy for the reduction of a cerium(IV) complex was determined to be approximately 82 ± 2 kJ mol⁻¹. acs.org

The following table summarizes findings on the stoichiometry of the Ce(IV)-EDTA reaction at different temperatures.

| Condition | Equivalents of Ce(IV) Reduced per Mole of EDTA | Products | Reference |

|---|---|---|---|

| Room Temperature (initial, rapid reaction) | ~4 | Ce(III), Initial Oxidation Products | mst.edu |

| Increased Temperature and Reaction Time | Up to 14 | Ce(III), Carbon Dioxide, Formaldehyde, Other Oxidation Products | mst.edu |

Structural Characterization of Cerium Edetate Complexes

Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the chemical bonding within a molecule. ceriumlabs.commdpi.com In the context of cerium edetate, FT-IR is instrumental in confirming the complexation of the cerium ion by the EDTA ligand.

The analysis focuses on the vibrational frequencies of the carboxyl groups (-COOH) of EDTA. In pure, uncomplexed EDTA, the characteristic vibration of the carboxyl group appears at a specific wavenumber. researchgate.net Upon coordination with a metal ion like cerium, a noticeable shift in this vibration occurs. Specifically, the vibration mode of the carboxyl group in pure EDTA, observed around 1684 cm⁻¹, shifts to a lower frequency (around 1565 cm⁻¹) in the cerium-EDTA complex. researchgate.net This shift indicates the formation of a coordinate bond between the cerium ion and the oxygen atoms of the carboxylate groups. researchgate.net

Furthermore, the FT-IR spectrum of cerium-containing complexes often displays bands in the lower frequency region (typically below 600 cm⁻¹) which are attributed to the Ce-O stretching mode, further confirming the formation of the cerium oxide or complex. niscpr.res.inmdpi.comresearchgate.net In some cerium-based materials, a broad absorption band around 3400 cm⁻¹ is also observed, corresponding to the O-H stretching vibration of residual water and hydroxyl groups, while a band near 1630 cm⁻¹ is due to the bending mode of associated water. researchgate.net

| Functional Group | Wavenumber (cm⁻¹) in Pure EDTA | Wavenumber (cm⁻¹) in this compound Complex | Assignment |

|---|---|---|---|

| Carboxyl (C=O) | ~1684 | ~1565 | Shift indicates complexation with Cerium. researchgate.net |

| Ce-O Stretch | N/A | <600 | Confirms Ce-O bond formation. niscpr.res.inresearchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying lanthanide ions. osti.govbath.ac.uk The trivalent cerium ion (Ce³⁺) exhibits characteristic absorption bands in the UV region due to 4f-5d electronic transitions.

In studies of this compound and related complexes, UV-Vis spectroscopy confirms the presence of Ce(III). rsc.orgrsc.org The spectra of EDTA-capped cerium carbonate nanoparticles, for example, show sharp absorption bands at approximately 240 nm, 252 nm, and 272 nm, which are assigned to Ce(III) sites. escholarship.org The complex of Ce-EDTA itself has been shown to exhibit an emission spectrum at an excitation wavelength of 250 nm. rsc.org The position and intensity of these absorption bands are sensitive to the coordination environment of the cerium ion. osti.gov In contrast, the Ce⁴⁺ ion does not absorb in the UV-Vis-NIR domain itself but can form colorful complexes with broad ligand-to-metal charge-transfer (LMCT) bands. osti.gov

| Complex | Absorption Maxima (λmax) | Assignment |

|---|---|---|

| EDTA-capped Cerium Carbonate Nanoparticles | ~240 nm, ~252 nm, ~272 nm | Characteristic of Ce(III) sites. escholarship.org |

| Ce-EDTA Complex | Excitation at 250 nm | Used to generate fluorescence emission. rsc.org |

| Iron-EDTA Complex | 206 nm, 258 nm | Absorption maxima for the Fe-EDTA complex. sielc.com |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.orgscirp.org For this compound, XPS is crucial for determining the oxidation state of the cerium ion.

The Ce 3d spectrum is complex, with multiple peaks due to spin-orbit splitting and final-state effects. Analysis of the Ce 3d narrow-scan spectra for this compound complexes consistently confirms that cerium is present in the +3 oxidation state. rsc.orgscirp.org For instance, in a Vulcan-Pt-Ce(III) catalyst prepared using a Ce(III)-EDTA complex, the Ce 3d photoelectrons appeared as a single doublet at binding energies of 885.48 eV and 903.17 eV, which are characteristic of Ce(III). scirp.org Similarly, analysis of gadolinium-doped ceria films prepared from (Ce, Gd)-EDTA solutions showed that the ratio of Ce³⁺ to Ce⁴⁺ ions was approximately 7:3. imanagerpublications.com

The XPS survey scan also identifies the other elements present, such as carbon (C 1s) and oxygen (O 1s), providing a complete picture of the surface elemental composition. rsc.orgimanagerpublications.comresearchgate.net

| Element/Orbital | Binding Energy (eV) | Assignment |

|---|---|---|

| Ce 3d (for Ce³⁺) | ~885.5 and ~903.2 | Confirms Ce(III) oxidation state. scirp.org |

| Ce 4d (for Ce³⁺/Ce⁴⁺ mix) | Used to estimate Ce and Gd constants from peak area ratio. imanagerpublications.com | Ratio of Ce³⁺ to Ce⁴⁺ was found to be ~7:3 in GDC films. imanagerpublications.com |

| C 1s | ~285.0 | Reference peak for charge correction (aliphatic/graphitic carbon). ethz.ch |

| O 1s | - | Identified in survey scans of Ce-EDTA complexes. imanagerpublications.com |

Diffuse Reflectance Spectroscopy (DRS), often referred to as DR-UV-Vis, is a technique used to analyze the optical properties of solid materials, particularly powders. It is especially useful for determining the band gap energy of semiconductor materials. psu.educhalcogen.ro

In studies involving cerium-containing materials synthesized with EDTA, DRS reveals changes in the electronic structure. For instance, in ZnS nanoparticles co-doped with Ce and Cu and capped with EDTA, DRS studies showed that the absorption spectra shifted towards higher energy (a blue shift) as the concentration of the EDTA capping agent increased. psu.edu This shift corresponds to an increase in the effective band gap energy, which was attributed to the quantum confinement effect and the influence of the capping agent. psu.edu The band gap values for these materials were estimated to be in the range of 2.7–2.8 eV. chemrxiv.org Similarly, the DRS spectrum of EDTA-capped cerium carbonate nanoparticles showed Ce(III) bands consistent with those observed in larger cerium carbonate particles. escholarship.org

| Material | Observation | Interpretation |

|---|---|---|

| EDTA-capped ZnS:Ce,Cu Nanoparticles | Blue shift in absorption with increased EDTA concentration. psu.edu | Increase in effective band gap energy. psu.edu |

| Boron, Cerium, Silver ternary-doped TiO₂ (EDTA citrate (B86180) method) | Band gap energy in the range of 2.7–2.8 eV. chemrxiv.org | Indicates semiconductor properties. |

| EDTA-capped Cerium Carbonate Nanoparticles | Presence of Ce(III) absorption bands. escholarship.org | Confirms the chemical species is consistent with the bulk material. escholarship.org |

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. ceriumlabs.com It relies on the inelastic scattering of monochromatic light, usually from a laser source. ceriumlabs.com

In the context of cerium compounds, Raman spectroscopy is particularly sensitive to the vibrations of the Ce-O lattice. For cerium dioxide (CeO₂), a very strong and sharp peak is typically observed around 460-465 cm⁻¹. nih.gov This peak is assigned to the triply degenerate F₂g symmetric breathing mode of the Ce-O bonds within the fluorite-type cubic crystal structure. nih.gov The presence and characteristics of this peak are often used to confirm the formation of the ceria structure. nih.govnih.gov For the reduced form, A-type Ce₂O₃, Raman-active modes are observed at different frequencies, with similarities to other lanthanide sesquioxides. researchgate.net In studies of EDTA-capped nanoparticles, Raman spectroscopy can be used to confirm the absence of impurities and the effective doping or capping of the nanoparticles. psu.edu

| Cerium Compound | Raman Peak (cm⁻¹) | Assignment |

|---|---|---|

| Cerium Dioxide (CeO₂) | ~460-465 | F₂g symmetric breathing mode of Ce-O bonds. nih.gov |

| A-type Cerium(III) Oxide (Ce₂O₃) | Bending and stretching modes analogous to other light Lanthanide sesquioxides. researchgate.net | Indicates the presence of the reduced oxide phase. researchgate.net |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. While specific data for the direct analysis of the intact this compound complex using Direct Analysis in Real Time (DART) mass spectrometry is not prominently available in the reviewed literature, mass spectrometry techniques are widely used for the detection and quantification of the EDTA ligand itself. semanticscholar.org

Techniques such as capillary electrophoresis-mass spectrometry (CE/MS) and high-performance liquid chromatography-mass spectrometry (HPLC/MS) are highly sensitive for analyzing EDTA. nih.govwikipedia.orgsemanticscholar.org In positive electrospray ionization mode, the mass spectra of EDTA typically show predominant signals at m/z values corresponding to the protonated molecule [EDTAH]⁺ and its sodium adduct [EDTANa]⁺. semanticscholar.org These methods are crucial for determining the presence and concentration of EDTA in various samples, often after converting it into a single, stable metal chelate (e.g., with nickel or iron) to streamline the analysis. semanticscholar.orgnih.gov

| Ion | m/z (mass-to-charge ratio) | Technique |

|---|---|---|

| [EDTAH]⁺ | 293.2 | HPLC/MS (Positive ESI). semanticscholar.org |

| [EDTANa]⁺ | 315.2 | HPLC/MS (Positive ESI). semanticscholar.org |

Diffraction and Microscopic Techniques

Diffraction and microscopy are powerful tools for the structural analysis of this compound complexes. X-ray diffraction provides insight into the crystalline nature and atomic arrangement, while electron microscopy reveals the morphology and microstructure of the complex.

X-ray diffraction is a primary technique for determining the crystal structure of solid materials. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the arrangement of atoms within a crystal.

Powder X-ray Diffraction (PXRD) is a versatile method used to identify crystalline phases and obtain information about the unit cell dimensions of a powdered sample. In the study of cerium complexes, PXRD is crucial for confirming the formation of the desired material and assessing its crystallinity.

For instance, the structural analysis of a Ce-EDTA complex synthesized via a hydrothermal method was conducted using XRD. rsc.org The resulting diffraction pattern was compared with that of pure EDTA to confirm the formation of the complex. rsc.org In other studies involving EDTA as a chelating agent or stabilizer in the synthesis of cerium-containing materials, PXRD has been used to identify the resulting crystalline phases. For example, in the synthesis of cerium molybdate (B1676688) nanoparticles using an EDTA-citrate method, XRD patterns revealed that the material's crystallinity and phase composition are highly dependent on the calcination temperature. scielo.brscielo.br Similarly, in the preparation of cerium-doped zinc sulfide (B99878) (ZnS) nanocrystals, XRD results confirmed that the products were crystalline with a cubic phase. researchgate.net

The analysis of PXRD patterns can sometimes indicate an amorphous nature for certain components. In a study of Vulcan-Pt-Ce(III) catalysts prepared using EDTA, the XRD plot did not show any peaks associated with cerium, suggesting that the cerium species were likely amorphous or too low in concentration to be detected. scirp.org The broadening of peaks in an XRD pattern is also indicative of the nanometer-scale dimensions of the crystallites. scirp.org

| Sample | Synthesis Method | Key PXRD Findings | Reference(s) |

|---|---|---|---|

| Ce-EDTA complex | Hydrothermal | Confirmed complex formation by comparing with pure EDTA pattern. | rsc.org |

| Cerium Molybdate | EDTA-citrate complexing | Phase changed from tetragonal to monoclinic with increasing calcination temperature; cerium oxide phases appeared at 800 ºC. | scielo.brscielo.br |

| Ce-doped ZnS | Chemical precipitation with EDTA capping | Products were crystalline with a cubic phase. | researchgate.net |

| Vulcan-Pt-Ce(III) | Impregnation with EDTA | No distinct cerium peaks observed, suggesting amorphous cerium species. | scirp.org |

Studies on various Ce(IV) complexes have revealed diverse coordination environments. For example, a series of cerium(IV) alkyl, aryl, and alkynyl complexes were synthesized and characterized by single-crystal X-ray diffraction, showing a distorted tetrahedral geometry around the Ce(IV) center. chinesechemsoc.orgchinesechemsoc.org In another study, the crystal structures of Ce(IV) complexes with maltol (B134687) and bromomaltol were determined, revealing a trigonal dodecahedral coordination geometry. osti.gov Interestingly, while the Pu(IV) and Ce(IV) maltol complexes were isostructural, the bromomaltol derivatives showed different ligand arrangements, highlighting that Ce(IV) is not always a perfect structural analog for Pu(IV). osti.gov

The complexation of Ce(III) with a benzoxazine (B1645224) dimer ligand in the presence of nitrate (B79036) ions led to the spontaneous formation of a Ce(IV) complex, the structure of which was confirmed by single-crystal X-ray diffraction. nih.govmdpi.com The analysis showed the Ce(IV) center coordinated to two nitrate ligands and two bidentate organic ligands. nih.gov Similarly, single-crystal X-ray diffraction confirmed the structure of a bis(guanidinate) cerium(IV) complex. rsc.org These studies collectively demonstrate the ability of the Ce(IV) ion to accommodate various ligands and adopt different coordination geometries, which is pertinent to understanding the structural possibilities for this compound.

The analysis of crystallographic data allows for the classification of materials into different crystal systems, such as monoclinic or triclinic. The crystal system is defined by the symmetry of the unit cell.

In research involving cerium-containing materials synthesized with the aid of EDTA, various crystal phases have been identified. For example, cerium molybdate nanoparticles synthesized via an EDTA-citrate method exhibited a tetragonal structure when calcined at 500 °C, which transformed into a monoclinic structure at 600 °C. scielo.brscielo.br The space groups were identified as I4₁/a for the tetragonal phase and C2/c for the monoclinic phase. scielo.br The study of yttrium acetate (B1210297) and other rare earth acetates, including cerium acetate, prepared under specific conditions resulted in crystals determined to be of the monoclinic system. researchgate.net A seven-coordinate cobalt-aquo-EDTA complex was found to have a triclinic reduced primitive cell. myttex.net While not a cerium complex, this finding illustrates the types of crystal systems that can arise from metal-EDTA chelation.

| Compound/Material | Synthesis Context | Crystal System/Phase | Space Group | Reference(s) |

|---|---|---|---|---|

| Cerium Molybdate | EDTA-citrate method (calcined at 500 °C) | Tetragonal | I4₁/a | scielo.br |

| Cerium Molybdate | EDTA-citrate method (calcined at 600 °C) | Monoclinic | C2/c | scielo.brscielo.br |

| Cerium Acetate | Controlled precipitation | Monoclinic | Not specified | researchgate.net |

| Ce(IV)-Alkyl/Aryl/Alkynyl Complexes | Reaction with lithium reagents | Not specified | Not specified | chinesechemsoc.orgchinesechemsoc.org |

| Cobalt-aquo-EDTA complex | Aqueous reaction | Triclinic | Not specified | myttex.net |

Electron microscopy techniques use a beam of accelerated electrons as a source of illumination, allowing for much higher resolution and magnification than light microscopy. These methods are invaluable for observing the surface features and morphology of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

SEM analysis of a hydrothermally synthesized Ce-EDTA complex revealed that it exists in the form of polygonal microplates. researchgate.netrsc.org This morphological characterization provides a visual representation of the material's solid-state structure on a microscopic level. In the context of cerium orthovanadate (CeVO₄) microcrystals synthesized via an EDTA-mediated hydrothermal route, SEM was used to characterize the size and morphology of the products. capes.gov.bracs.org The study showed that factors like the EDTA/Ce³⁺ ratio and pH play a crucial role in determining the final morphology of the CeVO₄ crystals. capes.gov.br

In the synthesis of cerium molybdate nanoparticles, SEM images of materials calcined at temperatures ranging from 450 °C to 800 °C showed a collection of agglomerates composed of irregularly shaped particles. scielo.brscielo.br Similarly, the morphology of cerium acetate crystals has been determined using SEM, among other methods. researchgate.net These analyses are critical for understanding how synthesis conditions, often involving chelating agents like EDTA, influence the microstructure of the final cerium-containing product.

Electron Microscopy

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and size of nanoparticles. In the context of cerium-containing nanoparticles, TEM analysis provides direct evidence of their shape and dimensions.

Studies involving EDTA as a capping agent for nanoparticles have demonstrated its effectiveness in controlling particle size. For instance, in the synthesis of Ce and Cu co-doped ZnS nanoparticles, EDTA was used as a capping agent. psu.edu TEM analysis of these nanoparticles confirmed a nearly spherical morphology with an estimated particle size in the range of 5-6 nm. psu.edu This observation was consistent with results from X-ray diffraction, which indicated that the particle size decreases as the concentration of the EDTA capping agent increases. psu.edu

In other research on cerium oxide (CeO₂) nanoparticles, TEM has been used to assess primary particle size and morphology. nih.gov These analyses have shown that CeO₂ nanoparticles can be cuboidal in shape with sizes ranging from approximately 8 nm to 20 nm, although some agglomeration may be present. nih.gov Similarly, TEM imaging of various engineered cerium oxide nanoparticles has revealed distinct morphologies, including cubic, octahedral, and rod shapes, with average sizes of 6.13 ± 0.74 nm, 5.8 ± 0.85 nm, and 21.6 ± 4.5 nm in length, respectively. mdpi.com The use of EDTA in forming cerium complexes can lead to very well-dispersed fine particles that are sometimes difficult to observe directly with TEM. scirp.org

Table 1: TEM Analysis of Cerium-Containing Nanoparticles

| Sample Description | Observed Morphology | Average Particle Size (nm) | Reference |

|---|---|---|---|

| EDTA-capped ZnS: Ce, Cu nanoparticles | Nearly spherical | 5-6 | psu.edu |

| CeO₂ nanoparticles | Cuboidal | 8-20 | nih.gov |

| Cubic CeO₂ nanoparticles | Cubic | 6.13 ± 0.74 | mdpi.com |

| Octahedron-shaped CeO₂ nanoparticles | Octahedral | 5.8 ± 0.85 | mdpi.com |

| Rod-shaped CeO₂ nanoparticles | Rod | 21.6 ± 4.5 (length) | mdpi.com |

Energy Dispersive X-ray Spectroscopy (EDAX/EDS)

Energy Dispersive X-ray Spectroscopy (EDAX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. ceriumlabs.combruker.comgatan.comoxinst.comqa-group.comthermofisher.com It is often integrated with electron microscopy instruments. ceriumlabs.comelectron-microscopes.com The technique relies on the interaction of a high-energy beam of charged particles, such as electrons, with a sample, which results in the emission of characteristic X-rays from the elements present. bruker.comlibretexts.org

In the analysis of this compound and related materials, EDAX confirms the presence of the expected elements. For instance, in studies of EDTA-capped nanoparticles, EDAX analysis has verified the presence of the constituent elemental peaks. psu.edu The analysis of a Ce-EDTA complex showed the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Cerium (Ce), confirming that the ligand and central metal were not destroyed during synthesis. rsc.org

EDAX can also provide quantitative compositional data. For cerium molybdate samples prepared using an EDTA-citrate complexing method, EDS analysis confirmed the presence of Ce and Mo. scielo.br The theoretical atomic composition of Ce₂(MoO₄)₃ is 40% Ce and 60% Mo (excluding oxygen), and the EDS results were used to verify the chemical composition of the synthesized powders. scielo.brscielo.br Similarly, in the analysis of cerium-doped carbon dots synthesized using EDTA, EDS was used to investigate the elemental content. rsc.org

Table 2: EDAX/EDS Analysis of Cerium Molybdate Samples

| Calcination Temperature (°C) | Ce (Atomic %) | Mo (Atomic %) | Reference |

|---|---|---|---|

| 450 | 39.11 | 60.89 | scielo.br |

| 500 | 39.89 | 60.11 | scielo.br |

| 600 | 40.33 | 59.67 | scielo.br |

| 800 | 42.79 | 57.21 | scielo.br |

Note: Theoretical atomic composition of Ce₂(MoO₄)₃ is 40% Ce and 60% Mo. scielo.brscielo.br

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition behavior of this compound complexes. scielo.brnih.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com

The thermal decomposition of metal-EDTA complexes typically occurs in distinct stages. For a Mn(II)-EDTA complex, the initial mass loss observed in TGA-DTG curves is due to dehydration. scientificelectronicarchives.org The subsequent decomposition of the anhydrous compound occurs at different temperatures depending on the atmosphere (air vs. CO₂). scientificelectronicarchives.org Studies on lanthanide-EDTA chelates have shown that EDTA can act as a pentadentate or hexadentate ligand, which influences the thermal behavior. scientificelectronicarchives.org

In the case of cerium complexes, thermal decomposition often begins with the loss of water molecules, followed by the decomposition of the organic ligand. For a Ce(III) complex with N-Phosphonomethylglycine, the first stage of decomposition between 80-215°C corresponds to the partial loss of crystallization water, accompanied by an endothermic effect. pjoes.com The thermal decomposition of cerium triethanolamine (B1662121) (Ce-TEA) complexes starts around 200°C, with the final decomposition temperature depending on the atmosphere. researchgate.net

DSC analysis of a cerium-MMD complex showed two exothermic peaks at 203°C and 226°C, indicating decomposition, while the cerium(III) nitrate precursor showed endothermic peaks for melting and decomposition. nih.gov For a cerium molybdate precursor gel prepared with EDTA, TGA showed a three-step mass loss: water elimination (60-130°C), decomposition of chelates (250-460°C), and final decomposition above 460°C. scielo.br

Table 3: Thermal Decomposition Stages of a Cerium Molybdate Precursor

| Temperature Range (°C) | Weight Loss (%) | Decomposition Event | Reference |

|---|---|---|---|

| 60 - 130 | 2.5 | Elimination of residual water and ammonia | scielo.br |

| 250 - 460 | 30.0 | Decomposition of chelates and formation of organometallic complexes | scielo.br |

| > 460 | - | Final decomposition of the precursor | scielo.br |

Elemental Composition Analysis

Elemental analysis provides the fundamental percentage composition of elements (typically Carbon, Hydrogen, Nitrogen) in a compound, which is essential for confirming its stoichiometry. This technique is used alongside spectroscopic and thermal methods to fully characterize newly synthesized complexes.

For novel cerium(IV) coordination compounds, elemental analysis is a key characterization method used to determine the content of C, H, O, and N, as well as the metal content, which helps in proving the formation of the proposed coordination species. mdpi.com In studies involving functionalized materials for metal sorption, elemental analysis is used to quantify the C, S, N, H, and O content of the sorbent material. mdpi.com

The synthesis of cerium carbonate nanoparticles using chelating ligands like EDTA and NTA results in materials whose chemical species can be confirmed to be identical to their micron-sized counterparts through various analytical techniques, including elemental analysis. escholarship.org

Coordination Chemistry and Complexation Behavior of Cerium Edetate

Nature of Cerium-EDTA Bonding and Coordination

The formation of a cerium-EDTA complex involves the cerium ion being enveloped by the multidentate EDTA ligand. quora.com This chelation results in a highly stable, cage-like structure. nowgonggirlscollege.co.in The coordination environment is influenced by the oxidation state of cerium and the surrounding chemical matrix. researchgate.netresearchgate.net For instance, on complexation, the UV-visible absorption spectrum of the Ce³⁺ ion exhibits a redshift, indicating a crystal-field effect on the 5d orbitals of the cerium ion due to its interaction with the EDTA ligand. researchgate.net

Ethylenediaminetetraacetic acid is a versatile ligand capable of donating up to six pairs of electrons, two from its nitrogen atoms and four from its carboxylate groups. nowgonggirlscollege.co.ininterchim.fr In its interaction with lanthanide ions, including cerium(III), EDTA typically functions as a hexadentate ligand. nii.ac.jpnagasaki-u.ac.jpresearchgate.net This means it uses all six of its available donor sites to form a 1:1 complex with the central metal ion. nowgonggirlscollege.co.inrsc.org This multidentate coordination, known as the chelate effect, is a primary reason for the exceptional thermodynamic stability of the resulting [Ce(EDTA)]⁻ complex compared to complexes with monodentate ligands. libretexts.org Studies on Ce(III)-based coordination polymers also highlight that EDTA is a compelling choice for assembling metal-organic complexes due to its multiple chelating sites and flexible bonding capabilities. researchgate.net

Trivalent lanthanide ions are characterized by large ionic radii and high coordination numbers, often ranging from 8 to 10. researchgate.netnii.ac.jp When a cerium(III) ion is complexed by the hexadentate EDTA ligand, the remaining sites in its coordination sphere are typically occupied by water molecules (aqua ligands). rsc.org Research has shown that in the Ce-EDTA complex, the cerium ion is surrounded not only by the hexadentate EDTA but also by three labile aqua ligands. researchgate.netresearchgate.netrsc.orgresearchgate.net The term "labile" signifies that these coordinated water molecules can be relatively easily displaced or exchanged. This lability is a key feature, as these vacant or easily vacated coordination sites allow the complex to interact with other molecules or ions in solution. nii.ac.jp This property is crucial for applications such as molecular sensing. nii.ac.jprsc.org Studies on the analogous europium complex, Eu(EDTA)⁻, have identified species such as [Eu(EDTA)(H₂O)₃]⁻ in solution, further supporting the presence of coordinated water molecules. researchgate.net

Speciation of Cerium Edetate Complexes in Solution

The specific form, or species, of this compound in an aqueous solution is highly dependent on the solution's pH. nowgonggirlscollege.co.inuoanbar.edu.iq EDTA itself is a tetraprotic acid (H₄Y), and its degree of protonation changes with pH, leading to various species such as H₃Y⁻, H₂Y²⁻, HY³⁻, and Y⁴⁻. uoanbar.edu.iqwikipedia.orglibretexts.org The fully deprotonated Y⁴⁻ form is the most effective for complexation. nowgonggirlscollege.co.inmnstate.edu

Consequently, the complexation equilibrium between cerium and EDTA is markedly affected by pH. nowgonggirlscollege.co.in In acidic solutions, protons compete with the cerium ion for the EDTA ligand, which can reduce the stability of the this compound complex. uoanbar.edu.iq As the pH increases, EDTA becomes more deprotonated, favoring complex formation. quora.com

Furthermore, the this compound complex itself can exist in different forms. For instance, studies on the analogous Eu(III)-EDTA system at high ionic strength have shown that between pcH 3.6 and 7.0, the dominant species is [Eu(EDTA)(H₂O)₃]⁻. researchgate.net At a higher pcH of 9.0, a hydrolyzed species, [Eu(OH)(EDTA)(H₂O)₂]²⁻, becomes prevalent. researchgate.net A similar speciation pattern can be anticipated for cerium(III) edetate. For cerium in its +4 oxidation state, hydroxylated species such as [CeOH(H-xR)n]³⁻ⁿˣ have also been identified. researchgate.net The presence of other ligands in the solution can further complicate the speciation by forming ternary complexes. libretexts.org

Complex Formation Constants and Thermodynamic Stability

The stability of the this compound complex is quantified by its formation constant (K) or stability constant (β), often expressed in logarithmic form (log K). All trivalent lanthanide ions form very stable 1:1 complexes with EDTA. nii.ac.jp The stability of these complexes generally increases with the atomic number of the lanthanide. wikipedia.org For the Ce(III)-EDTA complex, various studies have reported its stability constant.

The formation of the [Ce(EDTA)]⁻ complex is thermodynamically favorable. The reaction is characterized by a large positive entropy change (ΔS) and a positive (endothermic) enthalpy change (ΔH) at high ionic strength. researchgate.net The positive entropy is attributed to the significant dehydration of the trivalent metal ion upon complexation, which releases a large number of water molecules. researchgate.netiupac.org This entropy gain is the primary driving force for the complex's high stability, overcoming the less favorable enthalpy contribution from the Ce³⁺-EDTA⁴⁻ bonding interaction. researchgate.net The Gibbs free energy (ΔG) for the process is negative, confirming the spontaneous nature of the complex formation. spmi.ru

| log K Value | Conditions | Reference |

|---|---|---|

| 15.98 | T=25°C, I=0.1 M (KCl) | Schwarzenbach et al. (1954), as corrected by Kawabe (2013) nii.ac.jp |

| 15.9 - 16.1 | T=25°C, I=6.60 m (NaClO₄) | Khalili et al. (2009) researchgate.net |

| 15 - 20 | General range for [Ln(EDTA)]⁻ | Miyake et al. (2020) nii.ac.jp |

Influence of Environmental Factors on Complex Stability

The robust stability of the this compound complex can be influenced by several environmental factors, most notably the pH of the solution.

The pH of the aqueous solution has a profound effect on the stability of the cerium-EDTA complex. uoanbar.edu.iq This is primarily due to the acid-base properties of the EDTA ligand. nowgonggirlscollege.co.inuoanbar.edu.iq

At low pH values, the amino and carboxylate groups of the EDTA molecule become protonated. quora.com This creates competition between hydrogen ions (H⁺) and cerium ions (Ce³⁺) for the ligand's binding sites. uoanbar.edu.iqmnstate.edu As the concentration of the fully deprotonated Y⁴⁻ species decreases at lower pH, the conditional formation constant of the Ce-EDTA complex also decreases, making the complex less stable. uoanbar.edu.iq

Conversely, as the pH increases, EDTA deprotonates, increasing the availability of the Y⁴⁻ species and thus favoring the formation of a more stable complex. quora.com Most metal-EDTA complexes, including this compound, are very stable over a specific pH range. For Ce(III)-EDTA, high stability has been reported in the pH range of 3 to 10. acs.org However, at very high pH values (e.g., above pH 10), the stability may decrease again due to the competing reaction of cerium ion hydrolysis, which can lead to the precipitation of cerium hydroxide. quora.comlibretexts.org Interestingly, one study investigating the dissolution of a cerium-phosphate mineral found that the effectiveness of EDTA in complexing and releasing cerium was comparable across pH 3, 5, and 8, suggesting that the complex's high intrinsic stability can sometimes overwhelm the pH effect within this range. ajsonline.org

Ionic Strength Effects

The stability of the this compound complex in aqueous solution is significantly influenced by the ionic strength of the medium. The ionic strength, a measure of the total concentration of ions in a solution, affects the activity coefficients of the charged species involved in the complexation equilibrium (Ce³⁺, EDTA⁴⁻, and the complex ion [Ce(EDTA)]⁻). According to the Debye-Hückel theory and its extensions, an increase in ionic strength leads to a decrease in the activity coefficients of the ions. rasayanjournal.co.inwikipedia.org This effect generally results in a lower observed stability constant (log K) for the complex, as the effective concentrations (activities) of the reacting ions are reduced. rasayanjournal.co.in

The formation of metal-ligand complexes is an equilibrium process where the stability constant is defined based on the activities of the reactants and products. wikipedia.org To obtain consistent and comparable thermodynamic data, stability constants are typically measured in a medium with a high and constant ionic strength, often using a background electrolyte like sodium nitrate (B79036) or sodium perchlorate. wikipedia.orgresearchgate.net For lanthanide-EDTA complexes, including this compound, reported stability constants are frequently determined at specific ionic strengths, such as 0.1 M or 0.5 M, underscoring the importance of this parameter. researchgate.netnii.ac.jpmdpi.com

Studies on various metal-ligand systems, including those involving lanthanides, have experimentally confirmed that stability constants tend to decrease as the ionic strength of the solution increases. rasayanjournal.co.inacs.org For instance, research on the Ce³⁺–diglycolate system, a related carboxylate complex, demonstrated a clear decrease in the formation constant with increasing ionic strength, particularly at lower ionic strength regimes. acs.org This trend is attributed to the less favorable electrostatic interactions in a solution with a higher concentration of background electrolyte ions.

The following table illustrates the typical effect of ionic strength on the stability constant of a metal-edetate complex.

| Ionic Strength (M) | Log K (Conditional Stability Constant) |

| 0.02 | 16.2 |

| 0.05 | 16.0 |

| 0.10 | 15.8 |

| 0.50 | 15.3 |

| 1.00 | 15.0 |

Note: Data are representative, illustrating the general trend of decreasing stability constant with increasing ionic strength as described in the literature.

Ligand Exchange Reactions Involving this compound

Ligand exchange reactions involving the this compound complex, [Ce(EDTA)]⁻, are fundamental to understanding its reactivity and behavior in multi-component systems. These reactions can be broadly categorized as either metal ion exchange or ligand substitution. The kinetics of these processes are often studied to elucidate reaction mechanisms and have applications in analytical chemistry and separation processes. researchgate.net

Metal Ion Exchange: In this type of reaction, the cerium(III) ion in the complex is displaced by another metal ion (M'ⁿ⁺) present in the solution. [Ce(EDTA)]⁻ + M'ⁿ⁺ ⇌ [M'(EDTA)]ⁿ⁻⁴⁺ + Ce³⁺

Kinetic studies have been performed on the exchange reactions between lanthanide-EDTA complexes and other metal ions, such as copper(II). researchgate.net The rate of these reactions can be influenced by several factors, including the concentration of the displacing metal ion and the pH of the solution. osti.gov Research on the analogous Ce(III)-EGTA complex showed that the exchange with yttrium(III) ions proceeds through pathways involving both direct interaction with the complex and proton-catalyzed dissociation of the initial complex. osti.gov

Ligand Substitution: This reaction involves the displacement of the EDTA ligand from the cerium coordination sphere by another competing ligand (L'). [Ce(EDTA)]⁻ + L' ⇌ [Ce(L')] + EDTA

The rates of ligand substitution reactions are dependent on the nature of the incoming ligand and the stability of the initial this compound complex. Kinetic analyses of such reactions, for instance, between lanthanide complexes and other aminopolycarboxylic acids, have been used to develop differential kinetic analysis methods. researchgate.net The rate of ligand exchange for the coordinatively saturated Ce(EDTA)⁻ complex is noted to be significantly different from that of related complexes like Ce(EGTA), highlighting the influence of the ligand's structure on reaction kinetics. osti.gov

The table below summarizes key aspects of ligand exchange reactions involving this compound.

| Reaction Type | General Equation | Key Findings & Influencing Factors |

| Metal Ion Exchange | [Ce(EDTA)]⁻ + M'ⁿ⁺ ⇌ [M'(EDTA)]ⁿ⁻⁴⁺ + Ce³⁺ | Reaction rates are influenced by the concentration of the incoming metal ion (M'ⁿ⁺) and pH. researchgate.netosti.gov Proton-catalyzed dissociation can be a significant pathway. osti.gov |

| Ligand Substitution | [Ce(EDTA)]⁻ + L' ⇌ [Ce(L')] + EDTA | The kinetics depend on the properties of the entering ligand (L') and the reaction conditions. researchgate.net The coordinative saturation of the [Ce(EDTA)]⁻ complex affects its substitution lability. osti.gov |

Theoretical and Computational Studies of Cerium Edetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for accurately modeling the quantum mechanical properties of cerium-EDTA complexes. clemson.edu DFT calculations are instrumental in determining the equilibrium geometries, electronic structures, and vibrational spectra of these coordination compounds. shepchem.com

Researchers have employed DFT to investigate the structural and bonding characteristics of various metal-EDTA complexes. researchgate.net For cerium complexes, DFT is used to predict the geometry of the coordination sphere with high accuracy. clemson.edu These calculations often involve hybrid exchange-correlation functionals, such as B3LYP, combined with appropriate basis sets to handle the complexities of the f-electrons in cerium. shepchem.comresearchgate.net Studies have shown that DFT-derived structures serve as excellent reference models for interpreting experimental data, such as Extended X-ray Absorption Fine Structure (EXAFS) spectra. acs.org

A key finding from DFT studies is the confirmation of the coordination number and the nature of the coordinating atoms. For the aqueous Ce-EDTA complex, DFT calculations support a 9-coordinate structure, where the cerium ion is bound to six atoms from the EDTA ligand (two nitrogen atoms and four carboxyl oxygen atoms) and three oxygen atoms from water molecules. clemson.eduacs.org The choice of basis set and functional in these calculations can influence the resulting bond distances and complexation energies, though the variations are typically small, with differences in bond distances often less than 2% and in complexation energies less than 4%. clemson.edu

The predictive power of DFT has also been tested by correlating calculated properties with experimental redox potentials for a series of cerium complexes. researchgate.net This approach helps in validating the computational methods and provides a framework for predicting the behavior of new cerium compounds.

Table 1: Comparison of DFT Modeling Parameters and Their Impact on Lanthanide-EDTA Complex Calculations

This table illustrates the minor impact of different DFT parameters on calculated bond distances and the more significant, yet still relatively small, impact on complexation energies.

| Parameter Comparison | Maximum Difference in Bond Distances (Å) | Maximum Difference in Complexation Energies (kJ/mol) |

| Choice of Basis Set and Functional | 0.06 | ~222 |

| Percentage of Total Bond Distance | < 2% | N/A |

| Percentage of Total Energy | N/A | < 4% |

Data sourced from Clemson University OPEN. clemson.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of cerium edetate complexes in aqueous environments over time. clemson.edu These classical simulations are performed to understand the configuration of atoms and the interactions within the Ce-EDTA-water system. clemson.eduresearchgate.net

The simulation protocol generally involves an initial energy minimization step, followed by equilibration at constant volume and then constant pressure. clemson.edu A production run, often lasting several nanoseconds, is then carried out to generate trajectories for analysis. clemson.edu These simulations are typically performed at a constant temperature, such as 300 K. clemson.edu

While MD simulations provide valuable information on the average structure and dynamics, they may not always perfectly capture the quantum mechanical details of chemical bonding in the first coordination shell. clemson.edu For instance, some MD simulations have shown a different coordination environment for the Ce-EDTA complex compared to experimental findings and DFT results, highlighting the need for quantum accuracy in modeling the immediate vicinity of the lanthanide ion. clemson.edu

Table 2: Typical Parameters for MD Simulation of Aqueous Ce-EDTA Complex

This table outlines the standard setup and conditions used in Molecular Dynamics simulations to study the this compound complex in water.

| Parameter | Value/Description | Source |

| System Composition | ||

| Ce:EDTA Ratio | 1:1 | clemson.edu |

| EDTA Charge | -4 (fully deprotonated) | clemson.edu |

| Cerium Ion Charge | +3 | clemson.edu |

| Overall Complex Charge | -1 | clemson.edu |

| Neutralizing Ion | Na+ | clemson.edu |

| Simulation Box | ||

| Edge Length | ~30.6 Å | clemson.edu |

| Water Molecules | ~950 | clemson.edu |

| Water Density | ~1028 kg/m ³ | clemson.edu |

| Simulation Protocol | ||

| Temperature | 300 K | clemson.edu |

| Energy Minimization | 50,000 steps | clemson.edu |

| Constant Volume Equilibration | 0.1 ns | clemson.edu |

| Constant Pressure Equilibration | 0.1 ns | clemson.edu |

| Production Run | 10 ns | clemson.edu |

| Time Step | 2 fs | clemson.edu |

Modeling of Aqueous Cerium-EDTA Complex Structures

The accurate modeling of the aqueous Ce-EDTA complex structure is critical and often achieved by combining computational methods with experimental techniques. clemson.eduacs.org While methods like X-ray Diffraction (XRD) provide structural information, they are performed on crystallized samples, which may not represent the structure in a solution. clemson.edu

Computational models aim to determine the arrangement of coordinating atoms and the interatomic bond distances in the aqueous phase. clemson.edu Studies indicate that early lanthanides, including cerium, form 9-coordinate complexes with EDTA in water. clemson.eduacs.org The preferred structure involves the EDTA ligand acting as a hexadentate ligand, binding the cerium ion through its two nitrogen atoms and four carboxylate oxygen atoms. acs.org The remaining three coordination sites are occupied by water molecules. acs.org

A combined DFT and EXAFS approach has proven particularly successful. acs.org In this method, DFT is used to generate theoretical reference structures, which are then used to fit the experimental EXAFS spectra. acs.org This integrated approach leverages the quantum accuracy of DFT to refine the interpretation of experimental data, leading to a more precise determination of the aqueous complex structure. clemson.edu

Initial structures for these models can be sourced from chemical databases and then refined using simulation software like GROMACS for MD or Gaussian for DFT. clemson.edushepchem.com The final modeled structure of the aqueous Ce-EDTA complex typically shows the cerium ion encapsulated by the EDTA ligand, with water molecules completing the coordination sphere. clemson.edu

Computational Analysis of Bond Distances and Coordination Environments

Computational analysis provides detailed metrics on the bond distances and coordination environment within the this compound complex. DFT calculations, in particular, offer precise predictions of the distances between the central cerium ion and the coordinating nitrogen and oxygen atoms.

Combined DFT/EXAFS studies have determined that for the Ce-EDTA complex, the average first-shell coordination distance decreases across the early lanthanide series, a phenomenon consistent with lanthanide contraction. acs.org For cerium, the DFT-calculated average first-shell distance is in excellent agreement with experimental findings. acs.org

The coordination environment is consistently found to be 9-coordinate for the Ce-EDTA complex in aqueous solution. clemson.eduacs.org This environment consists of:

Two Nitrogen atoms from the ethylenediamine (B42938) backbone of the EDTA molecule. acs.org

Four Oxygen atoms from the carboxylate groups of the EDTA molecule. acs.org

Three Oxygen atoms from surrounding water molecules. acs.org

The agreement between DFT-calculated bond distances and those derived from EXAFS data validates the accuracy of the computational models. clemson.edu For instance, the choice of different DFT functionals and basis sets results in a maximum difference of only 0.06 Å in the calculated bond distances between the lanthanide and its coordinating atoms, which is a variation of less than 2%. clemson.edu

Table 3: Coordination Environment and Bond Distances for Aqueous Ln-EDTA Complexes

This table summarizes the established coordination numbers and the agreement between computational and experimental findings for bond distances in early lanthanide-EDTA complexes, including cerium.

| Lanthanide (Ln) | Coordination Number (First Shell) | Coordinating Atoms from EDTA | Coordinating Atoms from Water | Average First-Shell Coordination Distance (DFT) | Average First-Shell Coordination Distance (EXAFS) |

| La | 9 | 6 (4 O, 2 N) | 3 (O) | 2.65 Å | 2.62 Å |

| Ce | 9 | 6 (4 O, 2 N) | 3 (O) | ~2.60 Å | ~2.59 Å |

| Pr | 9 | 6 (4 O, 2 N) | 3 (O) | - | - |

| Nd | 9 | 6 (4 O, 2 N) | 3 (O) | 2.56 Å | 2.57 Å |

Thermodynamic Modeling of Interaction Processes

Thermodynamic modeling is essential for quantifying the stability and interaction energetics of the this compound complex. This involves calculating key thermodynamic parameters such as the equilibrium constant (K) and Gibbs free energy (ΔG) of complex formation and other interaction processes like sorption. researchgate.netspmi.ru

Several thermodynamic models, including Langmuir, Freundlich, and Dubinin-Radushkevich, have been applied to experimental data to describe the sorption of cerium-EDTA anionic complexes onto ion-exchange resins. researchgate.netspmi.rucyberleninka.ru A thermodynamic model based on a linearized mass action law has also been proposed to define the stoichiometry of ion exchange and estimate the equilibrium constant and Gibbs free energy of the process. spmi.ru

For the sorption of EDTA cerate ions from a multisalt solution at 298 K, calculations yielded an equilibrium constant (K) of 9.0 ± 0.5 and a Gibbs free energy (ΔrG⁰₂₉₈) of –5.54 ± 0.27 kJ/mol. researchgate.netspmi.ru These values characterize the sorption process of the [CeEDTA]⁻ complex. researchgate.net

Calorimetric studies and potentiometric titrations provide experimental thermodynamic data, such as enthalpy (ΔH) and entropy (ΔS) of complex formation. nii.ac.jpnii.ac.jp For the Ce-EDTA complex, these experimental values help to build a comprehensive thermodynamic profile. Theoretical calculations based on thermodynamic cycles and considering solvation effects can also predict the Gibbs free energies of complexation, which generally show good agreement with experimental trends. sioc-journal.cn

Table 4: Experimental Thermodynamic Data for Cerium-EDTA Complex Formation

This table presents key thermodynamic parameters for the formation of the Ce-EDTA complex, highlighting the stability of the compound.

| Thermodynamic Parameter | Value | Conditions | Source |

| Log K | 15.98 | 20°C, µ=0.1 | nii.ac.jp |

| ΔG (kcal/mol) | -21.31 | 25°C | nii.ac.jp |

| ΔH (kcal/mol) | -8.19 | 25°C | nii.ac.jp |

| ΔS (cal/mol·K) | 44.0 | 25°C | nii.ac.jp |

| ΔrG⁰₂₉₈ (kJ/mol) (Sorption) | -5.54 ± 0.27 | 298 K, pH=3 | researchgate.netspmi.ru |

| Equilibrium Constant (K) (Sorption) | 9.0 ± 0.5 | 298 K, pH=3 | researchgate.netspmi.ru |

Redox Chemistry and Electrochemistry of Cerium Edetate

Electrochemical Behavior of the Ce(III)/Ce(IV) Redox Couple in the Presence of EDTA

The interaction between cerium ions and EDTA has been investigated to understand its effect on the electrochemical properties of the Ce(III)/Ce(IV) redox pair. Studies have shown that the presence of the EDTA ligand does not cause a specific change to the potential peak of the Ce(IV)/Ce(III) couple. researchgate.net This indicates that the Ce(IV)-EDTA complex possesses the same redox potential as the uncomplexed Ce(IV)/Ce(III) couple. researchgate.net

The formation of the cerium-EDTA complex plays a crucial role in mediated electrochemical oxidation (MEO) processes, where it is used for the destruction of organic pollutants. researchgate.netnih.gov In these systems, Ce(IV) acts as a powerful oxidizing agent to break down organic molecules like EDTA, during which Ce(IV) is reduced to Ce(III). researchgate.net The Ce(III) is then electrochemically reoxidized to Ce(IV), completing the catalytic cycle.

Investigations into the electrochemical behavior of Ce(III) ions in the presence of EDTA have been conducted to determine kinetic parameters, which are essential for applications such as the electrocatalytic oxidation of other species. researchgate.net The stability of the cerium-EDTA complex is pH-dependent, which is attributed to the protonation of the carboxylate groups in the EDTA ligand. researchgate.net

Voltammetric Techniques

Voltammetry is a category of electroanalytical methods used to study the electrochemical properties of a substance in solution. Various voltammetric techniques have been employed to investigate cerium edetate.

Cyclic voltammetry (CV) is a widely used technique to study the electrochemical behavior of cerium complexes, including those with EDTA. researchgate.net In a typical CV experiment, the potential is swept linearly between two limits, and the resulting current is measured. nanoscience.com The shape of the resulting cyclic voltammogram provides information about the redox potentials and reaction kinetics of the species. nanoscience.com

For the Ce(III)/Ce(IV) redox couple in the presence of EDTA, CV studies help in characterizing the reversibility of the electron transfer process. researchgate.net The peak currents in a cyclic voltammogram are influenced by the scan rate (the rate at which the potential is swept). libretexts.orgnih.gov For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. nanoscience.comlibretexts.orgsrce.hr This relationship, described by the Randles-Sevcik equation, is often used to determine if the reaction is controlled by the diffusion of the analyte to the electrode surface. nanoscience.comnih.govsrce.hr Studies on cerium complexes have shown a linear relationship between the peak current and the square root of the scan rate, indicating a diffusion-controlled process. srce.hr

The separation between the anodic and cathodic peak potentials (ΔEp) is another important parameter obtained from CV. For a reversible one-electron transfer reaction, ΔEp is theoretically 59 mV. srce.hr Larger separations suggest quasi-reversible or irreversible kinetics. libretexts.orgsrce.hr In studies of the Ce(IV)/Ce(III) couple, peak separations greater than 59 mV have been observed, indicating a quasi-reversible electrochemical process. srce.hr

| Parameter | Description | Significance |

|---|---|---|

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. | Identifies the oxidation potential of Ce(III)-EDTA. |

| Cathodic Peak Potential (Epc) | Potential at which reduction occurs. | Identifies the reduction potential of Ce(IV)-EDTA. |

| Peak Separation (ΔEp) | Difference between Epa and Epc. | Indicates the reversibility of the redox reaction. A value of ~59/n mV (where n is the number of electrons) suggests reversibility. |

| Peak Current (ip) vs. Scan Rate (ν¹/²) | Relationship between the peak current and the square root of the scan rate. | A linear relationship indicates a diffusion-controlled process. libretexts.orgsrce.hr |

Hydrodynamic voltammetry involves the movement of the solution relative to the electrode. cam.ac.uk A common technique is the use of a rotating disk electrode (RDE), where the working electrode is rotated at a constant angular velocity. wikipedia.orgelectrochemistryresources.com This rotation creates a well-defined and reproducible laminar flow of the solution towards the electrode surface, ensuring a constant and controlled flux of the analyte. wikipedia.orgelectrochemistryresources.compineresearch.com

The use of RDE in studying cerium-EDTA complexes allows for the determination of kinetic parameters under conditions of controlled mass transport. researchgate.net The steady-state current achieved in these experiments is governed by the solution flow rather than diffusion alone, which is the case in unstirred solutions like those used in standard cyclic voltammetry. wikipedia.org The limiting current in RDE is described by the Levich equation, which relates the current to the rotation rate of the electrode, the concentration of the analyte, and its diffusion coefficient. wikipedia.org

Experiments have confirmed that the kinetic parameters measured by CV are similar to those obtained under the hydrodynamic conditions of an RDE, validating the use of both techniques for determining the kinetic parameters of the Ce(III)/Ce(IV)-EDTA redox couple. researchgate.net

| Technique | Mass Transport Mechanism | Key Advantage | Application to this compound |

|---|---|---|---|

| Cyclic Voltammetry (unstirred) | Diffusion | Provides information on redox potentials and kinetics. | Characterizing the reversibility and diffusion control of the Ce(III)/Ce(IV)-EDTA reaction. researchgate.netsrce.hr |

| Hydrodynamic Voltammetry (RDE) | Convection and Diffusion | Allows for measurements under steady-state and controlled mass transport conditions. mtak.hu | Determining kinetic parameters under controlled flow, confirming CV results. researchgate.net |

Stripping voltammetry is a highly sensitive electroanalytical technique used for the determination of trace concentrations of metal ions. nih.govwikipedia.org The method typically involves two steps: a preconcentration or deposition step, followed by a stripping step. wikipedia.org In the deposition step, the analyte is accumulated onto the working electrode, usually by electrolysis. In the subsequent stripping step, the accumulated analyte is removed (stripped) from the electrode by applying a potential scan, which generates a current signal proportional to the analyte's concentration. wikipedia.org

There are different forms of stripping voltammetry, including anodic stripping voltammetry (ASV) and cathodic stripping voltammetry (CSV). wikipedia.org While specific studies on the stripping voltammetry of this compound are not detailed in the provided context, the technique has been applied for the determination of cerium ions. nih.govtandfonline.com For instance, a fast stripping voltammetric procedure has been developed for the trace determination of Ce(III) in environmental water samples. nih.gov Another method described the determination of cerium by cathodic stripping voltammetry, where cerium was accumulated as ceric phosphate on a platinum electrode. tandfonline.com These methods highlight the potential for using stripping voltammetry to quantify cerium in various samples, which could be adapted for solutions containing this compound.

Kinetic Parameters of Redox Reactions

The study of kinetic parameters, such as rate constants and transfer coefficients, is crucial for understanding the mechanism of the redox reactions involving this compound. researchgate.net These parameters provide insight into the speed and facility of the electron transfer process at the electrode surface.

Research has focused on determining these kinetic parameters for the Ce(III)/Ce(IV) couple in the presence of EDTA. researchgate.net The electrochemical kinetics for the oxidation of Ce(III) and the reduction of Ce(IV) can be slow, but complexation with ligands like EDTA can influence these kinetics. researchgate.net The standard rate constant (k⁰) is a measure of the kinetic facility of a redox couple. For the Ce(III)/Ce(IV) couple in sulfuric acid, a rate constant of 3.50 x 10⁻³ cm/s has been estimated. srce.hr

The transfer coefficient (α) is a key kinetic parameter that describes the symmetry of the energy barrier for an electrochemical reaction. nih.gov It indicates how the change in electrical potential across the electrode-solution interface affects the rate of the electrochemical reaction. A value of α close to 0.5 suggests a symmetric energy barrier, while values deviating from 0.5 indicate an asymmetric barrier. nih.gov

For the Ce(III)/Ce(IV) redox couple, the transfer coefficient has been a subject of investigation. In one study, an anodic transfer coefficient (αa) of 0.16 was calculated for the Ce(IV)/Ce(III) couple in sulfuric acid, with the low value being attributed to a large peak splitting in the cyclic voltammogram. srce.hr Another study on the Ce3+/Ce4+ redox couple in sulfuric acid reported a cathodic transfer coefficient of α = 0.23, also indicating an asymmetric charge transfer process. nih.gov The determination of the transfer coefficient for the this compound complex is essential for modeling and predicting its electrochemical behavior in various applications. researchgate.net

| Parameter | Symbol | Typical Value (in H₂SO₄) | Significance |

|---|---|---|---|

| Standard Rate Constant | k⁰ | 3.50 x 10⁻³ cm/s srce.hr | Measures the intrinsic rate of the electron transfer reaction. |

| Anodic Transfer Coefficient | αa | 0.16 srce.hr | Describes the symmetry of the energy barrier for the oxidation reaction. |

| Cathodic Transfer Coefficient | αc | 0.23 nih.gov | Describes the symmetry of the energy barrier for the reduction reaction. |

Homogeneous Rate Constants

The cerium-EDTA complex can act as a mediator in redox reactions. In the electrocatalytic oxidation of nitrite ions, the Ce(III)-EDTA complex is utilized to facilitate the reaction. The kinetic parameters of this process have been investigated using cyclic and hydrodynamic voltammetry methods researchgate.net. The oxidation of EDTA itself by Ce(IV) is a rapid reaction, a critical factor in processes like mediated electrochemical oxidation for the destruction of organic pollutants researchgate.net.

Studies have determined the homogeneous rate constant for the electrocatalytic oxidation of nitrite ions mediated by the Ce(III)-EDTA complex.

Table 1: Homogeneous Rate Constant for Nitrite Oxidation

| Mediating Complex | Reactant | Homogeneous Rate Constant (kh) | Source |

|---|

Note: The specific numerical value for the rate constant was determined in the cited study but is not explicitly stated in the available abstract.

Influence of Solution Environment and Electrode Material on Electrochemical Properties

The electrochemical characteristics of the this compound complex are significantly influenced by the composition of the solution, including the type of acid and pH, whereas the electrode material appears to have a lesser effect on the fundamental kinetics.